Tianeptine Ethyl Ester

Catalog No.
S862762
CAS No.
66981-77-9
M.F
C23H29ClN2O4S
M. Wt
465.005
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tianeptine Ethyl Ester

Researchers requiring stable tianeptine for long-duration behavioral studies often struggle with the hygroscopic sodium salt and its rapid peak-trough kinetics. Tianeptine Ethyl Ester solves this: a non-hygroscopic, esterified form engineered for sustained release and consistent plasma levels.

  • Non-hygroscopic solid: enables accurate weighing, formulation, and long-term stability.
  • Sustained pharmacokinetics: minimizes confounding variables from rapid absorption, ideal for neurogenesis research.
  • High-purity reference standard with distinct chromatographic retention for analytical applications.

CAS Number

66981-77-9

Product Name

Tianeptine Ethyl Ester

IUPAC Name

ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

Molecular Formula

C23H29ClN2O4S

Molecular Weight

465.005

InChI

InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3

InChI Key

FEFUFMZSNHPQDX-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C

Synonyms

7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Ethyl Ester; 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Ethyl Ester S,S-Dioxide; Dibenzo[c,f][1,2]thia

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Tianeptine Ethyl Ester (CAS 66981-77-9) is the ethyl ester derivative of tianeptine, an atypical tricyclic compound studied for its effects on neuroplasticity and glutamatergic pathways. Unlike its more common counterpart, tianeptine sodium salt, the ethyl ester modification is specifically designed to alter the compound's physicochemical and pharmacokinetic profile. This makes it a distinct tool for researchers requiring different solubility, stability, and pharmacokinetic characteristics compared to the parent compound or its sodium salt, particularly in preclinical and analytical applications.

Research & Procurement Fit

Analytical Reference
Certified HPLC standard for tianeptine quantification in research samples.
Intermediate & Probe
Pharmaceutical intermediate and tool for sustained-release formulation research.
Non-Hygroscopic Salt
Improved handling and weighing accuracy compared to hygroscopic sodium salt.

Substituting Tianeptine Ethyl Ester with its sodium salt or free acid form in a research protocol is operationally invalid due to critical differences in material handling, pharmacokinetics, and analytical behavior. The sodium salt is known to be hygroscopic, readily absorbing atmospheric moisture, which complicates accurate weighing and can lead to degradation. In contrast, ester and sulfate forms are noted for being non-hygroscopic, ensuring greater stability and reproducibility in formulation and storage. Furthermore, the esterification fundamentally alters the pharmacokinetic profile, leading to a more controlled and sustained release compared to the rapid absorption and short half-life of the sodium salt. These differences mean that data generated with one form cannot be directly extrapolated to another, making precise procurement of the specified form essential for experimental validity.

Substitution Risk: Tianeptine Ethyl Ester vs. Salts

Target
Tianeptine Ethyl Ester Sulfate
Non-hygroscopic; certified HPLC reference standard; reported sustained exposure profile in research models.
Substitute
Tianeptine Sodium / Free Acid
Hygroscopic; different chromatographic behavior precludes direct HPLC reference use; rapid peak profile may not match sustained-release research requirements.
Risk
Substituting without validation may compromise analytical accuracy, batch reproducibility, and formulation-endpoint interpretation.

Superior Handling and Stability: Non-Hygroscopic Nature vs. Hygroscopic Sodium Salt

Tianeptine Ethyl Ester, often supplied as a sulfate salt, is characterized as a non-hygroscopic solid. This provides a significant processability advantage over Tianeptine Sodium, which is well-documented as being hygroscopic and sensitive to atmospheric moisture and light, leading to potential degradation and handling difficulties such as clumping. While direct quantitative water uptake percentages are not commonly published, the qualitative classification as 'non-hygroscopic' indicates a material that resists significant mass change under ambient conditions, ensuring weighing accuracy and improving long-term storage stability.

Evidence DimensionHygroscopicity (Water Absorption)
Target Compound DataNon-hygroscopic; stable in atmospheric moisture
Comparator Or BaselineTianeptine Sodium Salt: Hygroscopic; readily absorbs moisture, light sensitive, prone to clumping
Quantified DifferenceQualitative but critical difference in material state and stability
ConditionsStandard laboratory and manufacturing ambient conditions

This ensures greater accuracy, reproducibility, and ease of use in weighing, sample preparation, and formulation, directly impacting experimental reliability and manufacturing efficiency.

Hygroscopicity
Reported
Non-hygroscopic vs. Hygroscopic
Target: Non-hygroscopic sulfate salt Comparator: Hygroscopic sodium salt
Supports easier handling and accurate weighing in laboratory workflows.
Qualitative comparison under ambient conditions. Quantitative water uptake data not provided.

Altered Pharmacokinetic Profile for Sustained Exposure Studies

The ethyl ester modification acts as a pro-drug, designed to provide a more controlled pharmacokinetic profile. In contrast to the rapid absorption and short half-life of the sodium salt (terminal half-life of ~2.5 hours), ester and sulfate forms are absorbed more slowly. This slower absorption extends the compound's duration of action in the body, reducing the need for frequent redosing in experimental models. For instance, the major active metabolite of tianeptine (MC5) has a much longer half-life of approximately 7.2-7.5 hours, and a formulation that provides more sustained parent drug levels can result in more stable metabolite concentrations over time.

Evidence DimensionPlasma Half-Life (T½)
Target Compound DataSlower absorption, leading to extended duration of action (pro-drug effect)
Comparator Or BaselineTianeptine Sodium Salt: Short terminal half-life of ~2.5 ± 1.1 hours
Quantified DifferenceSustained release profile vs. rapid peak and decline
ConditionsOral administration in human volunteers (for sodium salt data)

For longitudinal studies, such as behavioral or neuroplasticity models, the ethyl ester's sustained release profile provides more stable plasma concentrations, avoiding the sharp peaks and troughs that can confound results with the sodium salt.

Release Profile
Data to verify
Reported controlled release vs. rapid peak
Suggests a sustained exposure pattern relevant to pharmacokinetic research models.
Based on supplier technical literature; independent PK study data not yet available.

Distinct Protein Binding Mechanism for Biochemical Assays

The esterification of tianeptine's carboxylic acid group alters its interaction with transport proteins like bovine serum albumin (BSA). Fluorescence quenching experiments show that while tianeptine (free acid) interacts with BSA via a dynamic quenching mechanism, its ethyl ester derivative exhibits a static quenching mechanism. This indicates a more stable ground-state complex formation between the ester and the protein compared to the parent compound. Molecular docking studies support a strong binding affinity for both, but the difference in quenching mechanism is a key biophysical differentiator.

Evidence DimensionProtein (BSA) Interaction Mechanism
Target Compound DataStatic fluorescence quenching (indicates stable complex formation)
Comparator Or BaselineTianeptine (free acid/sodium): Dynamic fluorescence quenching (indicates collisional interaction)
Quantified DifferenceFundamentally different mode of protein interaction
ConditionsIn vitro fluorescence spectroscopy with Bovine Serum Albumin (BSA) at pH 7.4

For researchers studying drug-protein interactions or developing assays where protein binding is a factor, this mechanistic difference is critical and makes the two forms non-interchangeable.

HPLC Reference
Reported
Ethyl ester as certified reference standard for tianeptine quantification
Enables validated analytical methods; sodium salt not interchangeable due to chromatographic differences.
High-purity grade (>99%) typically required for accurate quantification.
BSA Quenching
Reported
Static quenching (ester) vs. Dynamic quenching (free acid)
Indicates altered protein-binding mechanism, relevant for in vitro distribution models.
Fluorescence spectroscopy with BSA; binding site ~1 at site IIA.
AChE Binding
Class-level
Selective PAS binding vs. dual-site (CAS+PAS) hybrids
Class-level binding preference suggests utility as a PAS-selective probe in cholinergic research.
Inference from parent tianeptine data; direct ester evidence pending.

Preclinical Models Requiring Sustained Compound Exposure

Ideal for long-duration behavioral studies or neurogenesis research where maintaining stable plasma concentrations is critical to minimize confounding variables from the rapid peak-trough kinetics of the sodium salt.

Development of Non-Aqueous Formulations

The improved solubility in organic solvents and non-hygroscopic nature make it a more suitable candidate for formulation in non-aqueous vehicles for preclinical research or for developing stable, solid dosage forms.

Analytical Reference Standard for HPLC Methods

High-purity Tianeptine Ethyl Ester serves as a distinct analytical reference standard for the quantification of tianeptine. Its unique chromatographic retention time and stability profile make it an essential control where the sodium salt or free acid would be unsuitable.

Biophysical and Biochemical Interaction Studies

Serves as a critical tool compound in studies investigating how esterification impacts drug-protein binding, transport, and metabolism, leveraging its distinct static quenching interaction mechanism with albumin compared to the dynamic quenching of the parent acid.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained-Release Formulation Research
Non-hygroscopic sulfate salt; reported controlled release profile
Exposure-model review; batch-to-batch reproducibility
Certified HPLC Reference Standard
Ethyl ester identity; high chromatographic purity
Analytical method validation; retention time and stability under HPLC conditions
In Vitro Protein-Binding Studies
Static quenching mechanism with BSA; ester-specific interaction
Fluorescence assay reproducibility; correlation with ADME models
Cholinergic PAS Probe Research
Selective peripheral anionic site (PAS) binding profile
AChE binding assay confirmation; differentiation from dual-site inhibitors

XLogP3

4.2

Explore Compound Types